molecular formula C16H8ClN3 B11050909 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

Katalognummer B11050909
Molekulargewicht: 277.71 g/mol
InChI-Schlüssel: FSDSAPNOIYZWDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile is a chemical compound characterized by the presence of a chlorophenyl group attached to an indole core, with two nitrile groups at the 5 and 6 positions of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and malononitrile.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base like piperidine to form 2-(4-chlorophenyl)-2-butenedinitrile.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the indole ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-(4-bromophenyl)-1H-indole-5,6-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile: Contains a methyl group instead of chlorine, which may influence its steric and electronic properties.

Uniqueness

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets compared to its analogs. The chlorine atom can also influence the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C16H8ClN3

Molekulargewicht

277.71 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

InChI

InChI=1S/C16H8ClN3/c17-14-3-1-10(2-4-14)15-6-11-5-12(8-18)13(9-19)7-16(11)20-15/h1-7,20H

InChI-Schlüssel

FSDSAPNOIYZWDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=CC(=C(C=C3N2)C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.